molecular formula C13H17NO2S B12998189 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B12998189
M. Wt: 251.35 g/mol
InChI Key: QOGPQBNJIHJHER-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tert-butyl group, a prop-2-yn-1-yl group, and a benzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

Scientific Research Applications

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a benzenesulfonamide moiety.

    1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene: Lacks the sulfonamide group and has different chemical properties.

    tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: Contains a piperidine ring and is used in different applications.

Uniqueness

4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide is unique due to its combination of a tert-butyl group, a prop-2-yn-1-yl group, and a benzenesulfonamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

4-tert-butyl-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C13H17NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h1,6-9,14H,10H2,2-4H3

InChI Key

QOGPQBNJIHJHER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#C

Origin of Product

United States

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